molecular formula C18H15FN2 B14189057 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline CAS No. 919786-22-4

3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

Cat. No.: B14189057
CAS No.: 919786-22-4
M. Wt: 278.3 g/mol
InChI Key: NXAYZNBRKBFEHX-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a quinoline ring fused with a tetrahydroisoquinoline moiety, which is further substituted with a fluorine atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve the atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline lies in its combined structural features of both tetrahydroisoquinoline and quinoline rings, along with the presence of a fluorine atom. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

919786-22-4

Molecular Formula

C18H15FN2

Molecular Weight

278.3 g/mol

IUPAC Name

3-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C18H15FN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11,18,20H,8-9H2

InChI Key

NXAYZNBRKBFEHX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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